Cas no 2227815-23-6 ((1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol)

(1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol
- EN300-1765572
- 2227815-23-6
-
- インチ: 1S/C10H14N2O5/c1-16-9-3-6(8(13)5-11)7(12(14)15)4-10(9)17-2/h3-4,8,13H,5,11H2,1-2H3/t8-/m0/s1
- InChIKey: IDKPSNYTHILEEF-QMMMGPOBSA-N
- ほほえんだ: O[C@@H](CN)C1C=C(C(=CC=1[N+](=O)[O-])OC)OC
計算された属性
- せいみつぶんしりょう: 242.09027155g/mol
- どういたいしつりょう: 242.09027155g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 258
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 111Ų
(1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1765572-0.1g |
(1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol |
2227815-23-6 | 0.1g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1765572-0.05g |
(1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol |
2227815-23-6 | 0.05g |
$1296.0 | 2023-09-20 | ||
Enamine | EN300-1765572-10g |
(1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol |
2227815-23-6 | 10g |
$6635.0 | 2023-09-20 | ||
Enamine | EN300-1765572-5g |
(1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol |
2227815-23-6 | 5g |
$4475.0 | 2023-09-20 | ||
Enamine | EN300-1765572-1g |
(1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol |
2227815-23-6 | 1g |
$1543.0 | 2023-09-20 | ||
Enamine | EN300-1765572-0.5g |
(1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol |
2227815-23-6 | 0.5g |
$1482.0 | 2023-09-20 | ||
Enamine | EN300-1765572-2.5g |
(1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol |
2227815-23-6 | 2.5g |
$3025.0 | 2023-09-20 | ||
Enamine | EN300-1765572-0.25g |
(1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol |
2227815-23-6 | 0.25g |
$1420.0 | 2023-09-20 | ||
Enamine | EN300-1765572-5.0g |
(1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol |
2227815-23-6 | 5g |
$4475.0 | 2023-06-03 | ||
Enamine | EN300-1765572-1.0g |
(1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol |
2227815-23-6 | 1g |
$1543.0 | 2023-06-03 |
(1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol 関連文献
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
(1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-olに関する追加情報
Chemical Profile of (1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol (CAS No. 2227815-23-6)
(1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2227815-23-6, represents a promising candidate in the development of novel therapeutic agents. Its molecular structure incorporates a chiral center, making it an interesting subject for studies in stereochemistry and enantioselective synthesis.
The chemical composition of (1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol features a phenyl ring substituted with both methoxy and nitro groups, which are known to influence the electronic and steric properties of the molecule. The presence of these functional groups makes it a versatile building block for further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological activities.
In recent years, there has been a growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The nitro group, in particular, has been widely studied for its ability to enhance binding affinity and metabolic stability in drug candidates. Additionally, the dimethoxy substitution pattern on the phenyl ring can modulate the lipophilicity and solubility of the molecule, which are critical factors in drug formulation and delivery.
Recent advancements in computational chemistry have allowed researchers to predict the biological activity of (1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol with high accuracy. Molecular docking studies have suggested that this compound may interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. These findings align with the increasing evidence supporting the role of phenolic derivatives in modulating immune responses and reducing oxidative stress.
The synthesis of enantiomerically pure forms of chiral compounds like (1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol remains a challenging yet essential task in pharmaceutical research. Traditional synthetic routes often require multi-step processes and expensive catalysts. However, recent innovations in asymmetric catalysis have provided more efficient and sustainable methods for producing these compounds. For instance, biocatalytic approaches using engineered enzymes have demonstrated excellent enantioselectivity and mild reaction conditions.
The potential therapeutic applications of (1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol extend beyond anti-inflammatory treatments. Preliminary studies have hinted at its potential role in neuroprotective therapies due to its ability to cross the blood-brain barrier and interact with central nervous system receptors. Furthermore, its structural similarity to known antiviral agents suggests that it may exhibit inhibitory effects against certain viral proteases.
The development of novel synthetic methodologies is crucial for optimizing the production of (1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol. Continuous flow chemistry has emerged as a powerful tool for achieving scalable and reproducible syntheses. This approach not only enhances efficiency but also reduces waste generation, aligning with the principles of green chemistry. By integrating continuous flow reactors with advanced catalytic systems, researchers can streamline the synthesis process while maintaining high yields and purity levels.
In conclusion, (1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol (CAS No. 2227815-23-6) represents a fascinating compound with significant potential in pharmaceutical applications. Its unique structural features and promising biological activities make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in shaping future therapeutic strategies.
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